Pyruvonitrile, O-benzyloxime Pyruvonitrile, O-benzyloxime
Brand Name: Vulcanchem
CAS No.: 10388-98-4
VCID: VC18411652
InChI: InChI=1S/C10H10N2O/c1-9(7-11)12-13-8-10-5-3-2-4-6-10/h2-6H,8H2,1H3/b12-9-
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

Pyruvonitrile, O-benzyloxime

CAS No.: 10388-98-4

Cat. No.: VC18411652

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Pyruvonitrile, O-benzyloxime - 10388-98-4

Specification

CAS No. 10388-98-4
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name (1Z)-N-phenylmethoxyethanimidoyl cyanide
Standard InChI InChI=1S/C10H10N2O/c1-9(7-11)12-13-8-10-5-3-2-4-6-10/h2-6H,8H2,1H3/b12-9-
Standard InChI Key XCAOHAULIHZYCV-XFXZXTDPSA-N
Isomeric SMILES C/C(=N/OCC1=CC=CC=C1)/C#N
Canonical SMILES CC(=NOCC1=CC=CC=C1)C#N

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Pyruvonitrile, O-benzyloxime is defined by the IUPAC name (1Z)-N-(phenylmethoxy)ethanimidoyl cyanide, reflecting its stereochemical configuration and functional groups . Key identifiers include:

PropertyValueSource
CAS Registry Number10388-98-4
Molecular FormulaC10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}
Molecular Weight174.20 g/mol
SMILES NotationC/C(=N/OCC1=CC=CC=C1)/C#N
InChIKeyXCAOHAULIHZYCV-XFXZXTDPSA-N

The compound’s planar structure includes a nitrile group (CN-\text{C}\equiv\text{N}) and a benzyloxime group (N=OCH2C6H5-\text{N}=\text{O}-\text{CH}_2\text{C}_6\text{H}_5), which influence its reactivity and solubility .

Spectroscopic and Computational Data

  • XLogP3: 1.9 (indicating moderate lipophilicity) .

  • Hydrogen Bond Acceptors: 3 .

  • Rotatable Bonds: 3 (contributing to conformational flexibility) .

  • Exact Mass: 174.079312947 Da .

These properties suggest utility in reactions requiring nucleophilic attack at the nitrile or oxime sites.

Physicochemical Properties

Physical State and Solubility

Available data describe the compound as a powder or liquid with variations in purity (90–99%) . Its solubility profile is inferred from structural analogs:

  • Polar Solvents: Likely soluble in acetonitrile and ether due to the nitrile group .

  • Nonpolar Solvents: Limited solubility, consistent with the aromatic benzyl group .

Applications in Research and Industry

Pharmaceutical Intermediates

Pyruvonitrile, O-benzyloxime serves as a precursor in synthesizing bioactive molecules. The oxime group is a versatile handle for:

  • Protecting Groups: Temporary masking of ketones or aldehydes during multi-step syntheses.

  • Click Chemistry: Participation in Huisgen cycloadditions to form heterocycles .

Organic Synthesis

The compound’s nitrile group enables transformations such as:

  • Nitrile Hydrolysis: Conversion to amides or carboxylic acids.

  • Nucleophilic Substitution: Displacement with amines or thiols to form imines or thioamides .

SupplierPurityPackagingMinimum Order
Dayang Chem (Hangzhou) Co., Ltd.90–98%Custom1 kg
Zibo Hangyu Biotechnology99%10 g to 1 kg10 g
Chemlyte Solutions99%Grams/Kilograms100 g

Pricing varies by quantity and purity, with bulk orders typically negotiated directly .

Future Research Directions

Despite its established role in synthesis, further studies are needed to elucidate:

  • Catalytic Applications: Potential use in asymmetric catalysis.

  • Biological Activity: Screening for antimicrobial or anticancer properties.

  • Green Synthesis: Developing solvent-free or energy-efficient production methods.

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